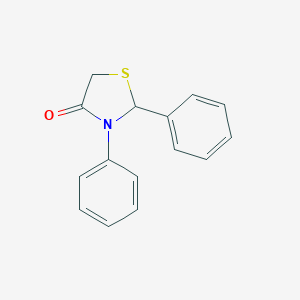

2,3-Diphenyl-4-thiazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIBOSWPDZUOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307450 | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29291-15-4 | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29291-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 2,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Diphenyl-1,3-thiazolidin-4-one

Introduction

The 1,3-thiazolidin-4-one core is a quintessential example of a privileged scaffold in medicinal chemistry. Molecules incorporating this heterocyclic system exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This wide-ranging bioactivity stems from the versatile stereochemistry and substitution patterns the five-membered ring allows, enabling fine-tuned interactions with a variety of biological targets.

This guide focuses on a foundational member of this class: 2,3-Diphenyl-1,3-thiazolidin-4-one . As a parent compound for numerous derivatives, a deep understanding of its three-dimensional structure—both in the ordered solid-state and the dynamic solution-state—is critical for rational drug design. The spatial orientation of the phenyl rings and the puckering of the thiazolidinone core dictate the molecule's steric and electronic profile, which are fundamental to its pharmacokinetic and pharmacodynamic properties. This whitepaper provides a comprehensive analysis of its synthesis, crystal structure, and molecular conformation, supported by detailed experimental protocols for researchers in the field.

Synthesis: Forging the Thiazolidinone Core

The most established and reliable method for synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones is the cyclocondensation reaction between a pre-formed Schiff base (imine) and thioglycolic acid.[2] The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by an intramolecular cyclization to form the stable five-membered ring.

Caption: Figure 1: Primary Synthesis Pathway

An alternative, modern approach involves a one-pot, solvent-free multicomponent reaction of benzyl alcohol, aniline, and thioglycolic acid under conventional heating, offering high yields and aligning with the principles of green chemistry.[5]

Solid-State Analysis: The Crystal Structure

The definitive three-dimensional arrangement of a molecule in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's intrinsic conformation and its packing within the crystal lattice.

The crystal structure of 2,3-Diphenyl-1,3-thiazolidin-4-one (C₁₅H₁₃NOS) was elucidated by Yennawar, Tierney, and Silverberg in 2014.[6][7] Their work revealed several critical structural features:

-

Racemic Crystallization : The molecule is chiral at the C2 position but crystallizes as a racemate in the monoclinic P2₁/c space group, with two independent molecules co-existing in the asymmetric unit.[6][7]

-

Envelope Conformation : The five-membered thiazolidinone ring is not planar. It adopts a distinct envelope conformation , with the sulfur atom (S1) serving as the "flap," puckered out of the plane formed by the other four ring atoms.[6][7] This is a common conformation for saturated five-membered rings, relieving torsional strain.

-

Phenyl Group Orientation : The two phenyl rings (one at C2, one at N3) are oriented nearly perpendicular to each other. The dihedral angles between the phenyl ring planes are 82.77(7)° and 89.12(6)° for the two independent molecules in the asymmetric unit.[6][7] This arrangement minimizes steric hindrance between the bulky aryl substituents.

-

Intermolecular Interactions : In the crystal lattice, molecules are organized into chains along the b-axis, stabilized by weak C-H···O hydrogen bonds between the phenyl C-H donors and the carbonyl oxygen (O1) acceptor of an adjacent molecule.[6][7]

Caption: Figure 2: Key Structural Features

Crystallographic Data Summary

The following table summarizes the key crystallographic data reported for 2,3-Diphenyl-1,3-thiazolidin-4-one.[6]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NOS |

| Formula Weight | 255.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.1119 (12) |

| b (Å) | 9.5317 (8) |

| c (Å) | 18.0016 (14) |

| β (°) | 96.945 (2) |

| Volume (ų) | 2573.1 (4) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 298 |

| R-factor | 0.049 |

| CCDC Number | 1010627 |

Solution-State Analysis: A Dynamic Conformation

While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the time-averaged conformation of a molecule in solution. For flexible molecules like 2,3-Diphenyl-1,3-thiazolidin-4-one, the solution-state structure can differ significantly from the solid-state.

Spectroscopic analysis of this compound and its derivatives has been reported, providing key insights.[2][8]

-

¹H NMR Spectroscopy : The proton spectrum is characterized by key signals:

-

A singlet for the methine proton at the C2 position. The chemical shift of this proton is sensitive to the electronic effects of substituents on the adjacent phenyl rings.[8]

-

A multiplet for the two diastereotopic protons of the methylene group at the C5 position.

-

Multiplets in the aromatic region corresponding to the two phenyl rings.

-

-

¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, with characteristic signals for the C=O carbonyl carbon, the C2 methine carbon, and the C5 methylene carbon.[8]

While the envelope conformation observed in the crystal is likely a low-energy state in solution, the molecule is expected to be dynamic. The energy barrier for ring puckering in five-membered rings is typically low, suggesting that the molecule may rapidly interconvert between different envelope or twist conformations in solution. Advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons, could be employed to map spatial proximities and provide a more detailed picture of the dominant solution-state conformation.[9]

Experimental & Analytical Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one

This protocol is adapted from established literature procedures.[1][2]

Part A: Synthesis of N-benzylideneaniline (Schiff Base)

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) in 30 mL of ethanol.

-

Addition : Add benzaldehyde (10.6 g, 0.1 mol) dropwise to the aniline solution while stirring at room temperature.

-

Reaction : After the addition is complete, stir the mixture for 30 minutes. A yellow precipitate should form.

-

Isolation : Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying : Dry the N-benzylideneaniline product. The yield should be high.

Part B: Cyclocondensation to form the Thiazolidinone

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the N-benzylideneaniline (18.1 g, 0.1 mol) from Part A in 100 mL of dry toluene.

-

Addition : Add thioglycolic acid (9.2 g, 0.1 mol) to the solution.

-

Reaction : Heat the mixture to reflux and maintain for 3-4 hours. Water will be generated and can be removed using a Dean-Stark apparatus to drive the reaction to completion.

-

Work-up : After cooling to room temperature, wash the toluene solution sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from ethanol to yield pure 2,3-Diphenyl-1,3-thiazolidin-4-one as a white or off-white solid.

Protocol 2: Workflow for Single-Crystal X-ray Diffraction

This protocol outlines the general steps required to obtain a crystal structure, based on the methodology used in the literature.[6]

Caption: Figure 3: X-Ray Crystallography Workflow

Conclusion

The structural characterization of 2,3-Diphenyl-1,3-thiazolidin-4-one reveals a molecule with a well-defined three-dimensional architecture. In the solid state, its conformation is dominated by an envelope pucker of the thiazolidinone ring and a near-orthogonal arrangement of its two phenyl substituents. This rigid, sterically demanding conformation is a critical piece of information for understanding how this scaffold and its derivatives interact with biological macromolecules. While the solution-state conformation is likely more dynamic, the low-energy envelope form observed in the crystal provides a crucial starting point for computational modeling and the rational design of next-generation therapeutic agents based on the potent 1,3-thiazolidin-4-one core.

References

-

Silverberg, L. J., Pacheco, C. N., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2).

-

Kumar, A., & Singh, R. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 30(2), 651-656.

-

Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar.

-

Gaikwad, A. B. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5), g798-g803.

-

El-Sayed, N. N. E., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(21), 3852.

-

Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o847.

-

Viman, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Arabian Journal of Chemistry, 12(8), 3467-3477.

-

Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. ResearchGate.

-

Kumar, A., & Singh, R. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. International Journal of Chemical Studies, 7(3), 20-23.

-

Kaproń, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6446.

-

Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. ACS Omega, 8(23), 20649–20663.

-

Kaproń, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.

-

Nashaan, F. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4- One Derived from Symmetrical 4-Amino-1,2,4-Triazole. ResearchGate.

-

Siakagian, V., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(10), 2269.

Sources

- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. 2,3-Diphenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The 2,3-Diphenyl-4-Thiazolidinone Scaffold: A Comprehensive Guide for Modern Drug Discovery

Abstract: The 4-thiazolidinone ring system represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. This guide provides an in-depth technical exploration of the 2,3-diphenyl-4-thiazolidinone core, a specific and highly promising subclass. We will dissect its fundamental chemistry, detail robust synthetic strategies, and survey its extensive pharmacological landscape, including anticancer, antimicrobial, and anti-inflammatory activities. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, structure-activity relationship (SAR) analysis, and the strategic workflow for advancing these compounds from hit to lead.

The Privileged Core: Understanding the 4-Thiazolidinone Scaffold

The 4-thiazolidinone nucleus is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group at the 4th position. Its remarkable versatility stems from several key features:

-

Structural Rigidity and Planarity: The ring system provides a rigid framework, which is often beneficial for specific receptor binding, reducing the entropic penalty upon interaction.

-

Hydrogen Bonding Capability: The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while protons at the 5-position can act as donors, facilitating interactions with biological macromolecules.

-

Multiple Points for Diversification: The scaffold can be readily modified at the N-3, C-2, and C-5 positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity.[1][2]

The focus of this guide, the 2,3-diphenyl-4-thiazolidinone scaffold, anchors two phenyl groups at key positions. The phenyl group at N-3 and the phenyl group at C-2 provide a foundational lipophilic character and offer extensive surfaces for further functionalization, making this a particularly rich scaffold for library development.

Synthetic Strategies: From Reactants to Core Scaffold

The most reliable and widely adopted method for synthesizing the 2,3-diphenyl-4-thiazolidinone core is a two-step, one-pot condensation reaction.[3][4][5] This approach is valued for its efficiency and use of readily available starting materials.

The Core Reaction Mechanism

The synthesis proceeds via two mechanistically distinct stages:

-

Schiff Base Formation: An aromatic amine (aniline) reacts with an aromatic aldehyde (benzaldehyde) under acid catalysis. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine, commonly known as a Schiff base (in this case, N-benzylideneaniline).[3]

-

Cyclocondensation: The formed Schiff base then reacts with a sulfur-containing nucleophile, thioglycolic acid (mercaptoacetic acid). The thiol group attacks the imine carbon, and a subsequent intramolecular cyclization via amide bond formation yields the final 2,3-diphenyl-4-thiazolidinone ring.[3][5]

This reaction pathway is highly efficient and provides a clear route to the desired heterocyclic system.

Caption: General synthetic scheme for 2,3-diphenyl-4-thiazolidinone.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenyl-4-thiazolidinone

This protocol describes a standard laboratory procedure. The rationale for using a Dean-Stark apparatus is to azeotropically remove water formed during the initial Schiff base formation, which drives the equilibrium towards the product, thereby increasing the yield.

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Thioglycolic acid (1.1 eq)

-

Toluene (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer

Procedure:

-

Schiff Base Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add aniline (1.0 eq) and benzaldehyde (1.0 eq) in 100 mL of toluene.[6]

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-3 hours or until no more water is collected.[6]

-

Cooling & Addition: Allow the reaction mixture to cool to room temperature. Once cooled, add thioglycolic acid (1.1 eq) dropwise to the flask.

-

Cyclization: Re-heat the mixture to reflux and maintain for an additional 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize any unreacted thioglycolic acid, followed by a wash with brine (1 x 50 mL).[6]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol. The final product's identity and purity must be validated using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination). The expected yield is typically high.[7]

The Pharmacological Landscape

Derivatives of the 2,3-diphenyl-4-thiazolidinone scaffold have demonstrated a remarkable breadth of biological activities.[1][3][4]

Anticancer Activity

This scaffold is a prolific source of potential anticancer agents.[8][9] The mechanisms are diverse and target key hallmarks of cancer.

-

Enzyme Inhibition: Many derivatives function by inhibiting enzymes crucial for cancer cell survival and proliferation. These include tubulin, which is essential for mitotic spindle formation, as well as protein tyrosine kinases and carbonic anhydrases.[10] Inhibition of tubulin polymerization leads directly to mitotic arrest and subsequent programmed cell death (apoptosis).[10]

-

Apoptosis Induction: Some compounds have been shown to inhibit anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards apoptosis.[10]

-

VEGFR-2 Inhibition: Certain analogues show potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][2]

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Antimicrobial Activity

The scaffold is also a potent source of antibacterial and antifungal agents.[11] Studies on 2,3-diaryl-thiazolidin-4-ones have reported significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) in the low mg/mL range.[12]

-

Bacterial Targets: Molecular docking studies suggest that the antibacterial action may involve the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

-

Antifungal Targets: The antifungal activity is likely due to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[12] Ergosterol is the fungal equivalent of cholesterol and is vital for maintaining fungal cell membrane integrity.

Importantly, many of these compounds have shown low cytotoxicity in normal human cell lines, indicating a favorable therapeutic window.[12]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of lead optimization. For the 2,3-diphenyl-4-thiazolidinone scaffold, SAR studies have yielded critical insights.

-

Substitutions on the Phenyl Rings (C-2 and N-3): The electronic nature and position of substituents on the two phenyl rings are critical. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃) can dramatically alter potency.[2] This suggests that both electronic and steric factors govern the interaction with target proteins. A rigid aromatic ring is often better than a flexible alkyl ring for activity.[13]

-

Modification at the C-5 Position: The methylene group at the C-5 position is active and serves as a prime location for introducing further diversity.[7] Creating 5-benzylidene derivatives via condensation with various aldehydes is a common and effective strategy to extend the molecule and explore additional binding pockets in a target enzyme.[7]

Table 1: Representative SAR Data for Anticancer Activity (Hypothetical)

This table summarizes typical SAR trends observed for this scaffold against a human cancer cell line (e.g., MCF-7).

| Compound ID | R¹ (on C-2 Phenyl) | R² (on N-3 Phenyl) | R³ (at C-5) | IC₅₀ (µM) |

| Parent | H | H | H₂ | 55.2 |

| 1a | 4-Cl | H | H₂ | 15.8 |

| 1b | H | 4-Cl | H₂ | 21.4 |

| 1c | 4-OCH₃ | H | H₂ | 40.1 |

| 2a | 4-Cl | H | =CH-Ph | 5.3 |

| 2b | 4-Cl | H | =CH-(4-NO₂-Ph) | 2.1 |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

A Practical Drug Discovery Workflow

Integrating the 2,3-diphenyl-4-thiazolidinone scaffold into a drug discovery program follows a structured, multi-stage process.

Caption: A typical drug discovery workflow utilizing the scaffold.

This workflow begins with the rational selection of the scaffold, followed by the synthesis of a diverse library of analogues. These compounds are then tested in high-throughput screens against the disease target. Promising "hits" are identified and then subjected to rigorous lead optimization, guided by SAR studies, to improve potency, selectivity, and drug-like properties, with the ultimate goal of identifying a preclinical candidate.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, SH-SY5Y)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Test compound stock solution in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15][16]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14][16]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2,3-diphenyl-4-thiazolidinone scaffold is a validated and highly tractable starting point for the discovery of new therapeutic agents. Its synthetic accessibility and broad biological activity make it a "wonder nucleus" worthy of continued investigation.[18]

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives showing potent phenotypic effects.

-

Multi-Target Ligands: Intentionally designing hybrids that can modulate multiple targets relevant to complex diseases like cancer.[9]

-

Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for in vivo efficacy.

The structural simplicity and proven potential of this scaffold ensure that it will remain a significant and fruitful area of exploration for medicinal chemists for the foreseeable future.

References

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.

- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

- Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds.

- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- MTT assay protocol. Abcam.

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived

- Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu

- Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.

- “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD.

- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. MDPI.

- Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Publishing.

- MTT Cell Proliferation Assay.

- Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells.

- Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine.

- A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges.

- Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 4. orientjchem.org [orientjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]

- 9. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design [mdpi.com]

- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Screening of 2,3-Diphenyl-4-thiazolidinone Derivatives for Anticancer Activity

Abstract

The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the initial in vitro screening of a specific subclass, 2,3-diphenyl-4-thiazolidinone derivatives, for potential anticancer applications. We will delve into the rationale behind experimental design, from synthesis and characterization to a multi-tiered screening cascade designed to identify promising lead compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into cytotoxicity assessment, mechanistic elucidation, and early-stage druggability profiling.

Introduction: The Rationale for Targeting 2,3-Diphenyl-4-thiazolidinones

The global burden of cancer necessitates the continuous development of novel and effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing the thiazolidin-4-one core, have emerged as a focal point of extensive research due to their significant anticancer activities.[1][4] The 2,3-disubstituted-4-thiazolidinone framework, in particular, offers a versatile template for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of phenyl rings at both the N-3 and C-2 positions provides ample opportunity for substitution, which can profoundly influence the molecule's interaction with biological targets. This guide will systematically outline a robust screening protocol to identify and characterize novel 2,3-diphenyl-4-thiazolidinone derivatives with potent and selective anticancer activity.

Synthesis and Characterization of 2,3-Diphenyl-4-thiazolidinone Derivatives

A common and efficient method for synthesizing the 2,3-diphenyl-4-thiazolidinone scaffold involves a one-pot, three-component reaction.[1] This approach combines an aromatic aldehyde, an aromatic amine, and thioglycolic acid. The causality behind this choice of reactants lies in the straightforward formation of the thiazolidinone ring.

Step-by-Step Synthesis Protocol:

-

Schiff Base Formation: In a suitable solvent such as toluene or ethanol, equimolar amounts of a substituted benzaldehyde and a substituted aniline are refluxed, often with a catalytic amount of glacial acetic acid, to form the corresponding Schiff base (imine).

-

Cyclocondensation: To the cooled reaction mixture containing the in situ generated Schiff base, an equimolar amount of thioglycolic acid is added. The mixture is then refluxed for an extended period. The thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular cyclization and dehydration to yield the 2,3-diphenyl-4-thiazolidinone derivative.[5]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

-

Characterization: The structure of the synthesized compounds must be unequivocally confirmed using modern analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the thiazolidinone ring).

-

In Vitro Anticancer Screening Cascade

A tiered approach to screening is crucial for efficiently identifying promising candidates while minimizing resource expenditure. The cascade begins with broad cytotoxicity screening, followed by more focused mechanistic and selectivity studies for the most potent compounds.

Primary Screening: Cytotoxicity Assessment

The initial step is to evaluate the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The choice of cell lines is critical and should ideally represent different cancer types to identify broad-spectrum or selective agents.[6][7] The National Cancer Institute's NCI60 panel is a well-established resource for this purpose.[8]

Recommended Cell Lines for Initial Screening:

| Cancer Type | Cell Line | Rationale |

| Breast Cancer | MCF-7, MDA-MB-231 | Representing hormone-dependent and independent breast cancers, respectively.[8] |

| Lung Cancer | A549, NCI-H460 | Common models for non-small cell lung cancer.[8] |

| Colon Cancer | HCT116, Caco-2 | Widely used for colorectal cancer research.[9][10] |

| Glioblastoma | U87MG | An aggressive brain tumor model. |

| Leukemia | K562 | A model for chronic myelogenous leukemia. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the 2,3-diphenyl-4-thiazolidinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14][15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity (low micromolar or nanomolar IC₅₀ values) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Many anticancer drugs induce cell death through apoptosis.[16]

Apoptosis Induction Assays:

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[16] Several assays can be employed to determine if the lead compounds induce apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide quantitative evidence of apoptosis induction.[17] These assays often use a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.

-

DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation are hallmark features. When viewed under a fluorescence microscope, DAPI staining of apoptotic cells reveals condensed and fragmented nuclei, which are distinct from the uniformly stained nuclei of healthy cells.[18]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat them with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Reagent Addition: Add a commercially available caspase-3/7 reagent (containing a luminogenic substrate) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is directly proportional to the amount of active caspase-3/7, indicating apoptosis.

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis can provide valuable insights into the chemical features that are crucial for anticancer activity.[1][4] By comparing the IC₅₀ values of derivatives with different substituents on the N-3 and C-2 phenyl rings, it is possible to identify key structural motifs that enhance potency.

Key Structural Features to Analyze:

-

Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl rings can significantly impact activity.

-

Steric Effects: The size and position of substituents can influence how the molecule fits into the binding pocket of its biological target.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by various substituents, affects its ability to cross cell membranes.

For example, studies have shown that the introduction of specific moieties, such as a 5-bromophenyl group or sulfonamide functionalities, can enhance the anticancer activity of thiazolidin-4-ones.[1] Creating hybrid molecules by combining the thiazolidin-4-one core with other pharmacologically attractive fragments is also a promising strategy.[4]

Early-Stage Druggability Assessment: In Silico ADMET Prediction

Before committing to more extensive preclinical studies, it is prudent to perform an early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising compounds. Several computational tools and web servers are available for this purpose.[19][20][21]

Key ADMET Parameters to Predict:

-

Lipinski's Rule of Five: Provides an indication of the "drug-likeness" of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

-

Aqueous Solubility: Affects absorption and formulation.

-

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity issues.[21]

Conclusion and Future Directions

This guide has outlined a systematic and logical approach for the initial screening of 2,3-diphenyl-4-thiazolidinone derivatives for anticancer activity. By following this multi-tiered strategy, researchers can efficiently identify and characterize promising lead compounds. The data generated from the cytotoxicity assays, mechanistic studies, SAR analysis, and in silico ADMET predictions will form a solid foundation for further optimization and preclinical development. Future work on the most promising hits would involve validation in more complex in vitro models (e.g., 3D spheroids or organoids) and eventual progression to in vivo animal models to assess efficacy and safety.

References

-

Dahiya, R., & Pathak, D. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 11(45), 28283-28317. [Link]

-

Skora, B., Lewińska, A., Kryshchyshyn-Dylevych, A., Kaminskyy, D., Lesyk, R., & Szychowski, K. A. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1654-1663. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of the Iranian Chemical Society, 19(11), 4887-4900. [Link]

-

Singh, P., Kumar, V., & Singh, S. (2022). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal, 10(11), 46-63. [Link]

-

Skora, B., Lewińska, A., Kryshchyshyn-Dylevych, A., Kaminskyy, D., Lesyk, R., & Szychowski, K. A. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

-

Singh, P., Kumar, V., & Singh, S. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore, 14(1), e-23-1411. [Link]

-

Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals, 14(12), 1269. [Link]

-

Sala, G., et al. (2021). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 34, 116039. [Link]

-

Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2021). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8767. [Link]

-

Kandeel, M. M., & El-Tombary, A. A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6484. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. Journal of Physics: Conference Series, 1234, 012056. [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

-

Pathak, V. N., Goyal, S., & Sharma, S. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 28(1), 221-227. [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 8(51), 48873-48884. [Link]

-

Li, J., et al. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Cell, 38(6), 841-854.e6. [Link]

-

Frankfurt, O. S., & Krishan, A. (2001). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell Proliferation, 34(4), 259-272. [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Derivatives. ACS Omega, 8(51), 48873-48884. [Link]

-

Kandeel, M. M., & El-Tombary, A. A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6484. [Link]

-

CELLector. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

-

Kumar, K. S., et al. (2015). Synthesis and Invitro Anti-Cancer Evaluation of Some Novel 2, 3 Disubstituted Thiazolidinones. PharmaInfo.net, 13(2), 1-10. [Link]

-

Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12053. [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

-

Wang, H., et al. (2022). Cytotoxicity MTT Assay Protocols and Methods. In Springer Protocols. [Link]

-

Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2022). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. AIP Conference Proceedings, 2386(1), 060015. [Link]

-

Adan, A., et al. (2016). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (117), 54728. [Link]

-

Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]

-

da Silva, G. P., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(11), 5941. [Link]

-

Chen, Y., et al. (2024). Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo. Cancer Management and Research, 16, 1-14. [Link]

-

Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 6. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. galaxypub.co [galaxypub.co]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. library.dmed.org.ua [library.dmed.org.ua]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,3-Diphenyl-4-thiazolidinone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Diligence in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiazolidinone scaffold is a recurring motif of significant interest, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2,3-diphenyl-4-thiazolidinone derivative, the subject of this guide, represents a fundamental structure within this class. Its precise and unambiguous characterization is not merely an academic exercise but a critical checkpoint in the drug discovery and development pipeline. Spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR), provide the foundational data for structural verification, purity assessment, and a deeper understanding of the molecule's electronic and conformational properties. This guide is designed to serve as an in-depth technical resource, offering not just the core spectroscopic data but also the underlying principles and practical considerations for its acquisition and interpretation.

Molecular Architecture: A Spectroscopic Perspective

The spectroscopic signature of 2,3-diphenyl-4-thiazolidinone is a direct manifestation of its molecular structure. Key features to consider are:

-

The Thiazolidinone Core: A five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group.

-

A Tertiary Amide: The carbonyl group at position 4 (C4) is part of a tertiary amide linkage, influenced by the adjacent nitrogen (N3) and the phenyl group attached to it.

-

Chiral Center: The carbon at position 2 (C2) is a chiral center, bonded to the sulfur atom, the nitrogen atom, a phenyl group, and a hydrogen atom.

-

Methylene Group: A CH₂ group at position 5 (C5) adjacent to the sulfur atom and the carbonyl group.

-

Two Phenyl Rings: One attached to the nitrogen at N3 and another to the carbon at C2, which will dominate the aromatic region of the NMR spectrum.

Figure 1: Annotated molecular structure of 2,3-Diphenyl-4-thiazolidinone.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR technique is highly recommended for solid samples as it requires minimal to no sample preparation, ensuring high reproducibility.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. A wipe with isopropanol followed by a background scan is standard procedure. The background scan is crucial to computationally subtract the IR absorptions of atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid 2,3-diphenyl-4-thiazolidinone onto the center of the ATR crystal. Only a few milligrams are necessary.

-

-

Pressure Application & Contact:

-

Lower the instrument's anvil and apply firm, consistent pressure. This step is critical for ensuring good optical contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively.[4]

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

-

Core IR Data for 2,3-Diphenyl-4-thiazolidinone

The following table summarizes the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Correlation |

| ~ 3060 | Medium | Aromatic C-H Stretch | Phenyl Rings |

| ~ 2925 | Weak | Aliphatic C-H Stretch | CH₂ group at C5 |

| ~ 1685 | Strong | C=O (Amide I) Stretch | Carbonyl group at C4 |

| ~ 1595, 1490 | Medium-Strong | C=C Aromatic Ring Stretch | Phenyl Rings |

| ~ 1350 | Medium | C-N Stretch | N3-C4 and N3-C2 bonds |

| ~ 755, 695 | Strong | Aromatic C-H Out-of-Plane Bend | Monosubstituted Phenyl Rings |

| ~ 690 | Weak-Medium | C-S Stretch | Thiazolidinone Ring |

In-depth Interpretation of the IR Spectrum

The IR spectrum of 2,3-diphenyl-4-thiazolidinone is highly characteristic. The most prominent feature is the intense absorption band around 1685 cm⁻¹ , which is unequivocally assigned to the stretching vibration of the tertiary amide carbonyl group (C=O) of the thiazolidinone ring.[1] Its position below 1700 cm⁻¹ is typical for five-membered lactams. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the series of C=C stretching absorptions between 1490 and 1595 cm⁻¹. The strong bands at approximately 755 and 695 cm⁻¹ are diagnostic for monosubstituted benzene rings, arising from the collective out-of-plane bending of the five adjacent C-H bonds.[5] The weaker aliphatic C-H stretching from the CH₂ group at C5 is also observable around 2925 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a multitude of complex vibrations, including the C-N and C-S stretches, which further confirm the overall molecular skeleton.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of each type of proton (¹H) and carbon (¹³C) atom.

Experimental Protocol: Solution-State NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,3-diphenyl-4-thiazolidinone for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. The solvent must completely dissolve the sample to ensure a homogeneous solution, which is critical for proper magnetic field shimming and obtaining high-resolution spectra.[7][8]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is within the active region of the NMR probe (typically 4-5 cm).[8]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field instrument. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required. Broadband proton decoupling is employed to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Fundamental ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | Multiplet | 10H | Aromatic Protons (2 x C₆H₅) |

| 5.71 | Singlet | 1H | CH at C2 |

| 3.92 | Singlet | 2H | CH₂ at C5 |

Fundamental ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C=O (C4) |

| 138.2, 135.5 | Quaternary Aromatic Carbons |

| 129.3, 128.9, 128.5, 127.9, 126.8, 125.4 | Aromatic CH Carbons |

| 65.8 | CH (C2) |

| 35.1 | CH₂ (C5) |

In-depth Interpretation of the NMR Spectra

Figure 2: A logical workflow for the interpretation of NMR data.

-

¹H NMR Spectrum: The proton spectrum provides three key sets of signals. The complex multiplet between 7.20 and 7.50 ppm , integrating to 10 protons, is characteristic of the two non-equivalent phenyl rings. The most diagnostic signal for the thiazolidinone ring is the singlet at 5.71 ppm , corresponding to the single proton on the C2 carbon. Its downfield chemical shift is a result of the deshielding effect of the adjacent electronegative nitrogen and sulfur atoms, as well as the anisotropic effect of the C2-phenyl ring. The methylene protons at C5 are diastereotopic but often appear as a singlet at approximately 3.92 ppm in achiral solvents, indicating accidental chemical shift equivalence. The absence of splitting for the C2 and C5 protons is a key feature, confirming the substitution pattern.

-

¹³C NMR Spectrum: The ¹³C spectrum provides a carbon count and information about the electronic environment of each carbon. The most downfield signal at 170.5 ppm is characteristic of the amide carbonyl carbon (C4). The aromatic region displays multiple signals between 125 and 139 ppm , consistent with the two phenyl groups. The methine carbon at C2 appears around 65.8 ppm , shifted downfield by the adjacent heteroatoms. The methylene carbon at C5 is the most upfield signal of the core structure, resonating at approximately 35.1 ppm .

Conclusion: A Self-Validating Spectroscopic Profile

The collective IR and NMR data provides a robust and self-validating fingerprint for the structure of 2,3-diphenyl-4-thiazolidinone. The IR spectrum confirms the presence of the critical amide carbonyl and aromatic functionalities. The NMR spectra, through a combination of chemical shifts, integration, and signal multiplicity, establish the precise carbon-hydrogen framework and the connectivity of the constituent parts. This comprehensive spectroscopic dataset serves as an authoritative reference for researchers, enabling confident identification, quality control, and further investigation of this important class of heterocyclic compounds in drug development and related scientific endeavors.

References

-

Jain, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3378-3395. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Rao, C. N. R. (1963). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 41(8), 2143-2148. [Link]

-

Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: A new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897-905. [Link]

-

PubChem. (n.d.). 2,3-Diphenyl-4-thiazolidinone. National Center for Biotechnology Information. [Link]

-

Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2). [Link]

-

Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 75, 404-423. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

Sources

- 1. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. emerypharma.com [emerypharma.com]

- 8. organomation.com [organomation.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 4-Thiazolidinones

For decades, the 4-thiazolidinone core has served as a versatile and enduring scaffold in medicinal chemistry, giving rise to a vast array of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, the evolution of their synthesis, and the scientific rationale behind their journey from laboratory curiosities to clinically significant therapeutic agents.

The Dawn of a Privileged Scaffold: Early Synthesis and Discovery

The story of 4-thiazolidinones begins in the late 19th century, a period of foundational advancements in organic chemistry and structural theory. The first documented synthesis of a 4-thiazolidinone derivative, specifically the 2-thioxo-4-thiazolidinone known as rhodanine, was achieved by Marceli Nencki and W. Sieber in 1883. Their pioneering work involved the reaction of ammonium rhodanide (thiocyanate) with chloroacetic acid. This initial discovery, however, did not immediately trigger a wave of biological investigation.

For several decades, 4-thiazolidinones remained largely within the realm of fundamental organic chemistry. It was the groundbreaking discovery of penicillin in 1928 by Alexander Fleming and its subsequent development as a life-saving antibiotic that inadvertently cast a spotlight on the therapeutic potential of related heterocyclic structures.[1][2] The structural similarity between the thiazolidine ring of penicillin and the 4-thiazolidinone core prompted chemists to explore these synthetic analogs as potential antibacterial agents. This marked a pivotal shift in the perception of 4-thiazolidinones, transforming them from chemical curiosities into a promising new frontier in the search for novel therapeutics.

The Mid-20th Century Renaissance: A Surge in Biological Exploration

The 1960s witnessed a significant surge in research interest surrounding 4-thiazolidinone compounds.[3] This "renaissance" was fueled by the growing need for new drugs to combat a range of diseases and the increasing sophistication of synthetic and screening methodologies. Scientists of this era began to systematically synthesize and evaluate a multitude of 4-thiazolidinone derivatives, unearthing a remarkable diversity of biological activities far beyond their initial consideration as simple penicillin analogs.

Early biological screening programs were largely focused on antimicrobial activity. Researchers methodically investigated the impact of various substituents at the N-3 and C-2 positions of the 4-thiazolidinone ring on antibacterial and antifungal efficacy. These early structure-activity relationship (SAR) studies, though rudimentary by modern standards, laid the crucial groundwork for understanding how molecular modifications influence biological function. For instance, it was observed that the introduction of aromatic and heterocyclic moieties at the C-2 position often led to enhanced antimicrobial properties.

Foundational Synthetic Methodologies: Building the Core

The versatility of the 4-thiazolidinone scaffold is, in large part, due to the robustness and flexibility of its synthetic routes. One of the most common and enduring methods for the synthesis of 2,3-disubstituted 4-thiazolidinones involves a one-pot, three-component reaction.[4] This elegant approach brings together an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid.

General Three-Component Synthesis of 4-Thiazolidinones

This classical method proceeds through the initial formation of a Schiff base from the amine and the carbonyl compound, which is then attacked by the sulfur atom of the mercapto-acid, followed by an intramolecular cyclization to yield the 4-thiazolidinone ring. The inherent efficiency and modularity of this reaction have allowed for the creation of vast libraries of diverse 4-thiazolidinone derivatives for biological screening.

Experimental Protocol: A Representative Three-Component Synthesis

-

Schiff Base Formation (Intermediate Step):

-

To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or glacial acetic acid), add an equimolar amount of an aldehyde or ketone (1.0 eq).

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to several hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclocondensation:

-

To the solution containing the in situ generated Schiff base, add thioglycolic acid (1.0-1.2 eq).

-

The reaction mixture is then refluxed for a period of 2 to 24 hours. The progress of the cyclization is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

-

Work-up and Purification:

-

The resulting crude product is typically dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The final product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

The causality behind the choice of reactants in this protocol lies in their fundamental chemical reactivity. The amine and carbonyl components readily form the imine intermediate, which possesses an electrophilic carbon atom that is susceptible to nucleophilic attack by the thiol group of the mercapto-acid. The subsequent intramolecular condensation is thermodynamically driven, leading to the stable five-membered heterocyclic ring.

A Plethora of Biological Activities: From Antimicrobials to Metabolic Modulators

The systematic exploration of 4-thiazolidinone derivatives has unveiled a truly remarkable spectrum of pharmacological activities. This has solidified the 4-thiazolidinone core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of interacting with a wide range of biological targets.

| Biological Activity | Description | Key Structural Features often Associated with Activity |

| Antimicrobial | Inhibition of the growth of bacteria and fungi.[5] | Aromatic or heterocyclic substituents at the C-2 and N-3 positions. |

| Anticancer | Cytotoxic effects against various cancer cell lines. | Modifications at the C-5 position, often with an arylidene group. |

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of enzymes like COX and LOX. | Varied, with different substitution patterns impacting activity. |

| Antidiabetic | Improvement of insulin sensitivity, famously exemplified by the glitazone class of drugs. | The thiazolidinedione (2,4-dione) core is crucial for this activity. |

| Antiviral | Inhibition of viral replication, including activity against HIV. | Diverse, with specific substitutions targeting viral enzymes. |

| Anticonvulsant | Suppression of seizures. | Often feature bulky aromatic groups at the C-2 and/or N-3 positions. |

The discovery of the thiazolidinedione class of antidiabetic drugs, such as Rosiglitazone and Pioglitazone, represents a landmark achievement in the history of 4-thiazolidinone research. These drugs, which are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), revolutionized the treatment of type 2 diabetes by targeting insulin resistance.

The Modern Era and Future Perspectives

Research into 4-thiazolidinone compounds continues to be a vibrant and highly productive area of medicinal chemistry. Modern synthetic strategies, including microwave-assisted synthesis and the use of green chemistry principles, have further expanded the accessible chemical space of 4-thiazolidinone derivatives.[6]

The historical journey of 4-thiazolidinone compounds is a testament to the power of scientific curiosity and the iterative process of synthesis, screening, and structure-activity relationship studies. From its humble beginnings as a laboratory curiosity in the 19th century to its current status as a cornerstone of modern drug discovery, the 4-thiazolidinone scaffold continues to inspire the development of new and innovative therapeutic agents. The rich history of this remarkable heterocyclic system provides a solid foundation and a source of inspiration for future generations of medicinal chemists.

References

- Nencki, M., & Sieber, W. (1883). Ueber die Verbindungen der Aldehyde mit Rhodanwasserstoffsäure und Ammoniak. Journal für Praktische Chemie, 28(1), 1-27.

- Fleming, A. (1929). On the Antibacterial Action of Cultures of a Penicillium, with Special Reference to their Use in the Isolation of B. influenzæ.

- Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 542–594.

- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI.

- Sharma, A., Sharma, D., Saini, N., Sharma, S. V., Thakur, V. K., Goyal, R. K., & Sharma, P. C. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-28.

- Deep, A., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(112), 109485–109494.

- Thiazolidine-4-one, a biologically active scaffold. (2008). European Journal of Medicinal Chemistry.

- Alexander Fleming Discovery and Development of Penicillin. (n.d.). American Chemical Society.

- History of penicillin. (n.d.). Wikipedia.

- Penicillin. (n.d.). Wikipedia.

- Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts. (2025). Britannica.

- Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived

- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies.

- The history of penicillin. (n.d.). Wikipedia.

Sources

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. History of penicillin - Wikipedia [en.wikipedia.org]

- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of 2,3-Diphenyl-4-thiazolidinone using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazolidinone scaffolds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitubercular properties.[1] The 2,3-diphenyl-4-thiazolidinone core, in particular, serves as a crucial building block for the synthesis of various pharmacologically active compounds.[1] Accurate structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules in solution.